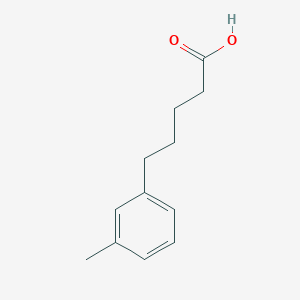

5-(3-methylphenyl)pentanoic Acid

Übersicht

Beschreibung

5-(3-Methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, where a 3-methylphenyl group is attached to the fifth carbon of the pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 3-methylbenzene (m-xylene) is reacted with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Methylphenyl)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(3-methylphenyl)pentanoic acid has been investigated for its potential therapeutic properties, particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new medications. For instance, studies have shown that derivatives of this compound exhibit significant biological activity against specific molecular targets involved in disease pathways .

Biological Studies

Research has focused on the biological activities of this compound, including its effects on gene transcription and cellular signaling pathways. In particular, it has been studied as an inhibitor in Rho/MRTF/SRF-mediated gene transcription, suggesting its potential role in modulating fibrotic diseases .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as hydrolysis, reduction, and substitution, which are essential for creating more complex molecules used in pharmaceuticals and agrochemicals .

Flavoring and Fragrance Industry

Due to its aromatic structure, this compound is explored for applications in flavoring and fragrance formulations. Its pleasant odor profile makes it suitable for use in perfumes and food additives.

Agricultural Chemicals

The compound's derivatives may also find applications in the development of agrochemicals, contributing to the design of herbicides or pesticides that target specific plant processes without harming beneficial species.

Case Study 1: Inhibition of Gene Transcription

A study demonstrated that analogs of this compound were effective inhibitors of gene transcription mediated by Rho/MRTF/SRF pathways. These findings suggest potential applications in treating fibrotic diseases by modulating connective tissue growth factor (CTGF) expression in vitro and in vivo .

| Compound | SRE.L IC50 (nM) | Cytotoxicity (up to μM) |

|---|---|---|

| CCG-1423 | 180 | No cytotoxicity |

| CCG-203971 | <100 | No cytotoxicity |

Case Study 2: Synthesis and Characterization

Research into the synthesis of (S)-2-amino-5-(3-methylphenyl)pentanoic acid highlighted its potential as a building block for further chemical modifications. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-Methylpentanoic acid: Lacks the aromatic ring, resulting in different chemical and physical properties.

5-Phenylpentanoic acid: Similar structure but without the methyl group on the aromatic ring, leading to variations in reactivity and applications.

3-Methylbenzoic acid: Contains the aromatic ring and methyl group but lacks the extended pentanoic acid chain.

Uniqueness: 5-(3-Methylphenyl)pentanoic acid is unique due to the presence of both the aromatic ring and the extended pentanoic acid chain, which confer distinct chemical reactivity and potential applications. The combination of these structural features allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Biologische Aktivität

5-(3-Methylphenyl)pentanoic acid, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of pentanoic acid, characterized by the attachment of a 3-methylphenyl group at the fifth carbon of the pentanoic acid chain. The compound can be synthesized through several methods, including Friedel-Crafts alkylation using m-xylene and pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of this compound is primarily attributed to its structural features:

- Carboxylic Acid Group : This functional group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity.

- Aromatic Ring : The aromatic structure allows for π-π interactions with other aromatic systems, influencing binding affinity and specificity.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures often interact with inflammatory pathways, suggesting potential therapeutic applications .

Toxicity Studies

Toxicity assessments reveal that this compound has low toxicity levels. In various studies, the compound exhibited an LD50 greater than 5000 mg/kg in oral toxicity tests, indicating it is relatively safe for use . However, slight to moderate irritancy was noted in eye irritation tests, highlighting the need for caution in handling .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : A study demonstrated that derivatives of this compound possess antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

- Cell Viability Assays : MTT assays conducted on RAW macrophage cells indicated that certain concentrations of this compound did not adversely affect cell viability, supporting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpentanoic Acid | Lacks aromatic ring | Different reactivity |

| 5-Phenylpentanoic Acid | Similar structure without methyl group | Variations in reactivity |

| 3-Methylbenzoic Acid | Contains aromatic ring but no chain | Limited interaction possibilities |

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-5-4-7-11(9-10)6-2-3-8-12(13)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXZNZHWQDIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.